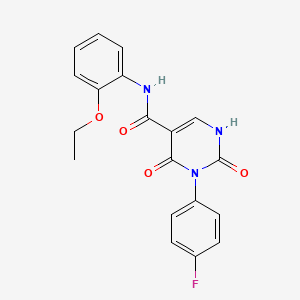

5-methoxy-1H-indole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methoxy-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360886-14-1 . It has a molecular weight of 191.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of indole derivatives, including 5-methoxy-1H-indole-4-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .

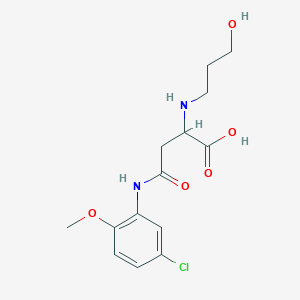

Molecular Structure Analysis

The InChI code for 5-methoxy-1H-indole-4-carboxylic acid is 1S/C10H9NO3/c1-14-8-3-2-7-6 (4-5-11-7)9 (8)10 (12)13/h2-5,11H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure .

Chemical Reactions Analysis

Indole derivatives, including 5-methoxy-1H-indole-4-carboxylic acid, have been used in various chemical reactions . For instance, they have been used in the construction of alkaloids . Additionally, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Physical And Chemical Properties Analysis

5-methoxy-1H-indole-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 191.19 .

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation of Anthranilic Acids

5-methoxy-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

Synthesis of Indirubin Derivatives

This compound can also be used as a reactant for the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine, Danggui Longhui Wan, used to treat chronic diseases such as leukemia.

Preparation of Amide Conjugates

5-methoxy-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of amide conjugates with ketoprofen . These conjugates can act as inhibitors of Gli1-mediated transcription in the Hedgehog pathway, which is a key signaling pathway involved in the regulation of cell growth and differentiation.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . They can be used for the treatment of various types of cancer.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that indole and its derivatives can circulate in the plasma, exerting a variety of local and heterotopic biological effects .

Result of Action

One study has shown that it exhibited a strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .

Action Environment

It is known that the interaction between the host and the gut microbiota widely affects the immune and metabolic status .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The application of indole derivatives, including 5-methoxy-1H-indole-4-carboxylic acid, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Given their importance, the investigation of novel methods of synthesis and their potential applications in medicine and other fields is a promising area for future research .

Propriétés

IUPAC Name |

5-methoxy-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-3-2-7-6(4-5-11-7)9(8)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECALULZOSIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-indole-4-carboxylic acid | |

CAS RN |

1360886-14-1 |

Source

|

| Record name | 5-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)

![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)